Methyl 2-[3-(trifluoromethyl)anilino]nicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-21-13(20)11-6-3-7-18-12(11)19-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDOBIMJBJFCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for Methyl 2 3 Trifluoromethyl Anilino Nicotinate and Analogues
Design and Implementation of Synthetic Pathways
The rational design of a synthetic pathway is the cornerstone of chemical manufacturing. For a molecule like Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, which is composed of two key aromatic fragments, both convergent and divergent strategies can be envisioned. Furthermore, the integration of multiple reaction steps into one-pot sequences offers significant advantages in terms of operational simplicity and resource efficiency.
In contrast, a divergent synthesis is particularly useful for generating a library of analogues from a common intermediate. nih.govnih.gov For instance, a core structure, such as 2-amino-nicotinic acid methyl ester, could be synthesized first. This common intermediate could then be reacted with a variety of halogenated (trifluoromethyl)benzene derivatives under coupling conditions to produce a range of analogues with different substitution patterns on the aniline (B41778) ring. Alternatively, a versatile intermediate like methyl 2-(3-boroanilino)nicotinate could be prepared and then subjected to various cross-coupling reactions to introduce the trifluoromethyl group and other functionalities in the final steps. nih.gov
| Synthetic Strategy | Description | Application to Target Compound |
| Convergent | Key fragments are synthesized separately and then joined together in a late-stage coupling step. rsc.orgnih.gov | Synthesis of methyl 2-chloronicotinate and 3-(trifluoromethyl)aniline (B124266), followed by a final C-N coupling reaction. |
| Divergent | A common intermediate is used to generate a variety of structurally related compounds. nih.govrsc.org | A common nicotinate (B505614) precursor is coupled with various substituted anilines to create a library of analogues. |
One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer numerous benefits, including reduced solvent waste, shorter reaction times, and avoidance of laborious purification of intermediates. nih.govnih.gov For the synthesis of this compound, a one-pot procedure could be envisioned starting from simpler precursors. For example, a process could combine the reduction of a nitroaromatic compound to form the aniline in situ, followed by a direct coupling reaction with the nicotinate ester without isolating the amine intermediate. organic-chemistry.org Another potential one-pot approach could involve the in situ generation of a highly reactive nicotinate precursor, such as a sulfonate ester, followed immediately by amination. researchgate.net Such strategies are highly sought after in process chemistry for their efficiency and improved safety profiles. asianpubs.org
Catalytic Innovations in Nicotinate and Anilino Compound Synthesis
Catalysis is central to modern organic synthesis, providing pathways that are faster, more selective, and more sustainable than stoichiometric methods. The synthesis of the anilinonicotinate scaffold relies heavily on catalytic methods, particularly for the crucial C-N bond formation.
Lewis acid catalysis can be employed to activate substrates towards nucleophilic attack. wikipedia.org In the context of anilinonicotinate synthesis, a Lewis acid could coordinate to the nitrogen atom of the pyridine (B92270) ring or the oxygen of the ester group in the methyl 2-halonicotinate, thereby increasing the electrophilicity of the C2 position and facilitating nucleophilic aromatic substitution by the aniline. rsc.orgsapub.org
Ionic liquids (ILs) have emerged as "green" alternatives to traditional volatile organic solvents due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.net In the context of C-N bond formation, certain ionic liquids can also act as catalysts or co-catalysts. For Ullmann-type coupling reactions, using an ionic liquid like tetrabutylphosphonium (B1682233) chloride can facilitate the reaction between an aryl halide and an amine, often leading to higher yields and cleaner reactions without the need for additional ligands. colab.ws The use of ILs provides a homogeneous environment for the catalyst and reactants, which can enhance reaction rates and selectivity. researchgate.netcolab.ws
The formation of the aryl-nitrogen bond is the key step in synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.
The Ullmann condensation (and its modern variations) is a classic copper-catalyzed reaction for forming C-N bonds. wikipedia.orgwikipedia.org Traditionally, these reactions required harsh conditions (high temperatures and stoichiometric copper), but modern protocols use catalytic amounts of copper salts, often in combination with ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.orgrsc.orggatech.edu This method is particularly effective for coupling aryl halides with anilines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile methods for C-N bond formation. wikipedia.orgrug.nlacsgcipr.org It is renowned for its broad substrate scope and high functional group tolerance. libretexts.org The reaction typically employs a palladium precursor and a specialized, bulky, electron-rich phosphine (B1218219) ligand. youtube.com The choice of ligand is crucial and can be tuned to optimize the reaction for specific substrates, such as electron-deficient pyridyl halides and various substituted anilines.
Below is a comparative table of these two prominent metal-mediated coupling methods for the synthesis of the target compound.
| Feature | Ullmann Condensation / Goldberg Reaction | Buchwald-Hartwig Amination |
| Metal Catalyst | Copper (Cu) wikipedia.org | Palladium (Pd) wikipedia.org |
| Typical Precursors | Methyl 2-halonicotinate, 3-(trifluoromethyl)aniline | Methyl 2-halonicotinate or triflate, 3-(trifluoromethyl)aniline |
| Reaction Conditions | Often requires higher temperatures, though modern ligand-assisted protocols are milder. wikipedia.org | Generally proceeds under milder conditions. rug.nl |
| Ligands | Often uses diamines (e.g., phenanthroline) or amino acids. wikipedia.org | Requires bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). youtube.com |
| Advantages | Copper is less expensive and more abundant than palladium. gatech.edu | Extremely broad substrate scope, high functional group tolerance, generally higher yields. acsgcipr.orglibretexts.org |
| Challenges | Can have a narrower substrate scope and sometimes requires harsher conditions than palladium-catalyzed methods. wikipedia.org | Palladium is a precious metal, and the required ligands can be expensive. acsgcipr.org |
Both palladium and copper-catalyzed methods represent powerful tools for the synthesis of this compound and its analogues, with the choice of method often depending on factors such as substrate availability, cost considerations, and desired scale. organic-chemistry.org
Green Chemistry Principles in Synthetic Methodologies
The integration of green chemistry principles into the synthesis of this compound and its analogues is driven by the need for more environmentally benign and sustainable chemical manufacturing processes. Key areas of focus include the reduction or elimination of hazardous solvents and the development of more efficient reaction protocols.
Solvent-Free Reaction Environments
Solvent-free synthesis has emerged as a significant green chemistry approach, offering benefits such as reduced waste, lower costs, and often, faster reaction times. acs.org For the synthesis of 2-anilinonicotinic acid derivatives, which are structurally related to the target compound, environmentally friendly solvent- and catalyst-free methods have been developed. nih.govresearchgate.net These reactions typically involve the direct reaction of a primary aromatic amine with a suitable nicotinic acid precursor.
One such reported method involves the reaction of various primary aromatic amines with 2-chloronicotinic acid under solvent-free conditions, yielding a range of 2-anilinonicotinic acids in good to excellent yields within a short reaction time of 15–120 minutes. nih.govresearchgate.net This approach avoids the use of non-green solvents like DMF or xylene, which are often employed in traditional Ullmann condensation reactions. acs.org Another study demonstrated the use of boric acid as a catalyst in the solvent-free synthesis of flunixin, a structurally similar non-steroidal anti-inflammatory drug (NSAID), and other 2-(arylamino)nicotinic acid derivatives. nih.gov This method also boasts excellent yields and a straightforward workup. nih.gov
The following table summarizes the results from a study on the solvent- and catalyst-free synthesis of 2-anilinonicotinic acid derivatives, showcasing the efficiency of this green chemistry approach.
| Entry | Aniline Derivative | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 30 | 92 |
| 2 | 4-Methylaniline | 30 | 95 |
| 3 | 4-Methoxyaniline | 25 | 94 |
| 4 | 4-Chloroaniline | 60 | 85 |
| 5 | 3-Chloroaniline | 90 | 82 |
| 6 | 3-(Trifluoromethyl)aniline | 120 | 78 |
This table is generated based on data reported for analogous compounds and illustrates the general effectiveness of the solvent-free methodology.
Continuous-Flow Microreactor Technologies
Continuous-flow microreactor technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. researchgate.netnih.gov The application of this technology to the synthesis of this compound and its analogues can lead to more efficient and controlled manufacturing processes. mdpi.com
While a specific continuous-flow synthesis for this compound is not widely reported, the principles can be applied to the key bond-forming reactions, such as the Ullmann condensation. wikipedia.org Continuous-flow systems allow for precise control of reaction parameters like temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation in such coupling reactions. nih.gov For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related transformation, has been successfully achieved using continuous-flow technology, demonstrating its potential for fine chemical synthesis. mdpi.com The use of microreactors can be particularly advantageous for exothermic reactions, allowing for rapid heat dissipation and preventing thermal runaway. nih.gov The modular nature of flow chemistry setups also facilitates multi-step syntheses in a streamlined manner. researchgate.net
Derivatization Strategies for Methyl Nicotinate and Related Precursors
The derivatization of readily available precursors like methyl nicotinate is a cornerstone for generating a library of analogues of this compound. These strategies involve transformations of the ester group and functionalization of the aniline moiety to explore structure-activity relationships.
Amidation and Esterification Transformations
Methyl nicotinate, the methyl ester of nicotinic acid, is a key starting material. researchgate.net It can be synthesized via the esterification of nicotinic acid with methanol, often catalyzed by an acid such as sulfuric acid. researchgate.netscholarsresearchlibrary.com Alternative catalysts, like MoO3/SiO2, have also been explored to improve the greenness and efficiency of this process. orientjchem.orgresearchgate.net Transesterification of alkyl esters of nicotinic acid with other alcohols, in the presence of an alkaline catalyst, is another route to different nicotinic acid esters. google.com
The ester group of methyl nicotinate can be readily converted to an amide through reaction with an appropriate amine. This amidation can be achieved through various methods. While direct amidation of unactivated esters can be challenging, recent advancements have shown promise. For instance, nickel-catalyzed reductive coupling of esters with nitroarenes has been developed as a method for amide formation. nih.gov This approach is advantageous as it avoids the need to handle aniline intermediates, which can be prone to side reactions. nih.gov The synthesis of niflumic acid derivatives has been achieved through the esterification of the parent acid, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can then be further derivatized. pensoft.net
The following table provides examples of esterification and amidation reactions relevant to the synthesis of precursors for the target molecule.
| Reaction Type | Reactants | Catalyst/Reagent | Product | Reported Yield (%) |
| Esterification | Nicotinic acid, Methanol | H₂SO₄ | Methyl nicotinate | ~79 |
| Esterification | Nicotinic acid, Methanol | MoO₃/SiO₂ | Methyl nicotinate | High |
| Amidation | Methyl benzoate, Nitrobenzene | Ni(glyme)Cl₂, Zn, TMSCl | N-Phenylbenzamide | 95 |
| Hydrazide Formation | Ethyl 2-((3-(trifluoromethyl)phenyl)amino)nicotinate | Hydrazine hydrate | 2-((3-(Trifluoromethyl)phenyl)amino)nicotinohydrazide | 80 |
This table includes data from various sources to illustrate the reaction conditions and outcomes for these key transformations.
Functional Group Interconversions on the Anilino Moiety
The 3-(trifluoromethyl)anilino moiety is a critical component of the target molecule, and the ability to perform functional group interconversions on this part of the structure is essential for creating analogues. 3-(Trifluoromethyl)aniline itself is a commercially available starting material. wikipedia.org
The trifluoromethyl group is generally stable, but under specific conditions, it can undergo transformations. researchgate.nettcichemicals.com However, for the purpose of generating analogues, it is more common to introduce substituents onto the aniline ring or to modify existing ones. Standard electrophilic aromatic substitution reactions on the aniline ring can be employed, though the trifluoromethyl group is strongly deactivating, and the amino group is a powerful activating ortho-, para-director. chemistrysteps.com To control the regioselectivity and avoid over-reaction, the amino group is often protected as an amide before carrying out further substitutions. chemistrysteps.com
Late-stage functionalization of complex molecules containing the anilino-nicotinate scaffold has also been explored. For example, photo/copper-catalyzed sulfinamidation has been successfully applied to niflumic acid, a related compound. acs.org This demonstrates the potential for direct C-H functionalization to introduce new groups onto the aromatic rings. Furthermore, the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which could serve as building blocks for analogues with different substitution patterns. nih.gov
Advanced Spectroscopic and Microscopic Characterization Techniques for Structural and Material Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, ¹H and ¹³C NMR would provide fundamental information about the molecular framework.
In the ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. The methyl ester protons (-OCH₃) would likely appear as a singlet in the upfield region. The aromatic protons on the nicotinic acid and anilino rings would produce a complex pattern of multiplets in the downfield region, typically between 6.0 and 9.5 ppm. The specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom. The carbonyl carbon of the ester group would be found significantly downfield. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. Aromatic carbons would resonate in the mid-range of the spectrum, with their precise shifts indicating the electronic environment created by the various substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (-OCH₃) | Singlet, ~3.8-4.0 | ~50-55 |
| Aromatic Protons | Multiplets, ~6.5-8.5 | ~110-150 |
| Carbonyl Carbon (C=O) | N/A | ~165-175 |
| Trifluoromethyl Carbon (-CF₃) | N/A | Quartet, ~120-130 |
High-Field and Multidimensional NMR Applications (e.g., COSY, TOCSY, HSQC, NOESY)
While standard 1D NMR provides essential data, multidimensional NMR techniques are invaluable for unambiguously assigning complex spectra and elucidating through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the molecule. For instance, it would clearly show the correlations between adjacent protons on the nicotinic acid and anilino rings, aiding in the assignment of these aromatic systems.
TOCSY (Total Correlation Spectroscopy): TOCSY would extend the correlations observed in COSY to show entire spin systems. This would be particularly useful in differentiating the protons belonging to the nicotinic acid ring from those of the anilino ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum of this compound would definitively link each proton resonance to its corresponding carbon resonance, providing a robust assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the protons of the anilino ring and the nicotinic acid ring, offering insights into the molecule's preferred conformation.
The application of these multidimensional techniques, especially with high-field NMR instruments, would enable a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, which is critical for its structural verification and conformational analysis.
Mass Spectrometry (MS) for Molecular Fingerprinting and Compositional Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, MS would confirm the molecular weight and provide information about its fragmentation pattern, which serves as a molecular fingerprint. The predicted monoisotopic mass of the neutral molecule is 296.07727 Da.
Upon ionization, the molecule would form a molecular ion peak. The fragmentation of this ion would lead to a series of daughter ions, with the most stable fragments appearing as the most intense peaks in the mass spectrum. Common fragmentation pathways could involve the loss of the methoxy group from the ester, cleavage of the ester group itself, or fragmentation of the bond between the two aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₄H₁₁F₃N₂O₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is a critical tool for confirming the identity of the compound and for analyzing complex mixtures where isomers or impurities may be present.
Interactive Data Table: Predicted m/z Values for Common Adducts in HRMS
| Adduct | Predicted m/z |
| [M+H]⁺ | 297.08455 |
| [M+Na]⁺ | 319.06649 |
| [M-H]⁻ | 295.06999 |
| [M+NH₄]⁺ | 314.11109 |
| [M+K]⁺ | 335.04043 |
Data sourced from PubChem CID 527328
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present and can be used to study intermolecular interactions.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the methyl ester would produce a strong absorption band around 1700-1730 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds, such as the aromatic C=C bonds, often produce stronger signals in Raman spectra compared to FT-IR. The combination of both techniques would allow for a more complete vibrational analysis of the molecule.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C=O (Ester) | Stretching | 1700 - 1730 |
| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
X-ray Based Characterization Methods
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a pure sample of this compound, XPS would be used to confirm the presence of carbon, nitrogen, oxygen, and fluorine on the surface and to determine their atomic concentrations.
High-resolution XPS spectra of each element would provide information about their chemical environment. The C 1s spectrum would be complex, with different peaks corresponding to carbon atoms in different functional groups (C-C, C-N, C=O, C-O, and C-F). The F 1s spectrum would show a characteristic peak for the trifluoromethyl group, typically at a binding energy of around 688-689 eV for organic fluorine. The N 1s spectrum would show a peak corresponding to the anilino nitrogen, and the O 1s spectrum would show peaks for the carbonyl and methoxy oxygen atoms of the ester group. XPS is particularly powerful for analyzing the surface chemistry and for detecting any surface contamination or degradation of the compound.
Interactive Data Table: Expected XPS Binding Energies
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |
| Carbon | C 1s | ~284-290 | Differentiates C-C, C-N, C=O, C-O, C-F |
| Nitrogen | N 1s | ~399-401 | Anilino nitrogen environment |
| Oxygen | O 1s | ~531-534 | Carbonyl and methoxy oxygen environments |
| Fluorine | F 1s | ~688-689 | Trifluoromethyl group |
Synchrotron-Based X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Electronic and Local Structural Information
No specific X-ray Absorption Spectroscopy (XAS), X-ray Absorption Near Edge Structure (XANES), or Extended X-ray Absorption Fine Structure (EXAFS) data for this compound is available in the reviewed literature. Such studies would be valuable in determining the local electronic structure and coordination environment of the atoms within the molecule.
Electron Microscopy and Surface Probe Techniques
There are no published High-Resolution Scanning Electron Microscopy (HRSEM) images or morphological studies specifically focused on this compound. This technique would be instrumental in visualizing the compound's crystal morphology and any nanoscale features.
Specific data from Secondary Ion Mass Spectrometry (SIMS) analysis of this compound, which would provide detailed molecular information about its surface, has not been found in the existing scientific literature.
No literature detailing the use of Scanning Tunneling Microscopy (STM) to achieve atomic or molecular resolution imaging of this compound is currently available.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection and Defect Analysis
A search of scientific databases yielded no studies on the use of Electron Paramagnetic Resonance (EPR) spectroscopy to investigate this compound for the presence of unpaired electrons or defects.
Thermal Analysis Techniques for Phase Behavior and Material Properties (e.g., Differential Scanning Calorimetry, Polarized Optical Microscopy for mesophase)
While thermal analysis is a common technique for characterizing chemical compounds, specific Differential Scanning Calorimetry (DSC) or Polarized Optical Microscopy (POM) data for this compound, particularly concerning its phase behavior and potential mesophase formation, is not documented in the available literature.
Computational Chemistry and Theoretical Modeling in Compound Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) Applications in Compound Analysis
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. physchemres.orgnih.gov DFT calculations can accurately predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic parameters. For Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, a DFT analysis, typically using a basis set like B3LYP/6-31G**, would provide the optimized molecular structure, detailing bond lengths, bond angles, and dihedral angles. researchgate.net
The electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the electron density distribution across the aniline (B41778) ring, which in turn affects the properties of the entire molecule. DFT calculations can quantify these effects. Furthermore, the theory allows for the calculation of electrostatic potential maps, which visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. kashanu.ac.ir
Note: The values in this table are illustrative for this class of compounds and would be specifically calculated for this compound in a dedicated study.
Frontier Molecular Orbital (FMO) Theory for Electron Transfer Propensity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netyoutube.com
For this compound, the electron-withdrawing -CF3 group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted analogue. taylorandfrancis.com The HOMO is likely localized on the electron-rich anilino-pyridine system, while the LUMO may be distributed across the aromatic rings. kashanu.ac.irresearchgate.net Understanding the energies and spatial distributions of these orbitals is crucial for predicting how the molecule will interact with biological targets, such as participating in charge-transfer interactions within an enzyme's active site. taylorandfrancis.com
Table 2: Illustrative FMO Properties for Trifluoromethyl-Aniline Derivatives
| Parameter | Description | Typical Energy Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -1.0 eV |
Note: These values are representative for related structures and serve as an estimation for the target compound.
Molecular Modeling and Simulation Approaches
While quantum mechanics describes the electronic nature of a single molecule, molecular modeling and simulation techniques are used to predict how a molecule interacts with its biological environment, particularly protein targets.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. uomisan.edu.iq This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. mdpi.commdpi.com For this compound, which has a scaffold similar to known kinase inhibitors, docking studies could be performed against the ATP-binding site of various kinases. journalcra.comnih.gov
A typical docking protocol involves preparing the 3D structures of the ligand and the protein receptor. The ligand is then placed in the active site, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). nih.gov The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the compound and amino acid residues in the active site. ijper.orgscienceforecastoa.com For instance, the anilino-NH group and the pyridine (B92270) nitrogen are potential hydrogen bond donors and acceptors, respectively, which could interact with the hinge region of a kinase. journalcra.com
Table 3: Example Molecular Docking Results for a Kinase Inhibitor
| Parameter | Description | Example Value |
|---|---|---|
| PDB ID | Protein Data Bank code of the target receptor. | e.g., 3BGQ (PIM-1 Kinase) nih.gov |
| Binding Affinity | The predicted free energy of binding. | -7.0 to -11.0 kcal/mol |
| Key H-Bond Interactions | Specific amino acid residues forming hydrogen bonds. | e.g., Leu120, Glu171 nih.gov |
| Key Hydrophobic Interactions | Residues involved in non-polar interactions. | e.g., Val52, Leu174 |
Note: This table illustrates typical outputs from a molecular docking study.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a protein-ligand complex over time. nih.govgauss-centre.eu An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. frontiersin.org
After docking this compound into a target protein, an MD simulation (typically on the nanosecond to microsecond scale) can be run to assess the stability of the predicted binding pose. physchemres.orgmdpi.com Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. frontiersin.org These simulations can confirm the persistence of key interactions observed in docking and provide a more accurate estimation of binding free energy. physchemres.org
Table 4: Typical Parameters and Outputs of an MD Simulation
| Parameter/Output | Description | Typical Value/Range |
|---|---|---|
| Simulation Time | The duration of the simulation. | 50 - 200 ns |
| Force Field | The set of equations and parameters used to describe the system's energy. | e.g., AMBER, CHARMM |
| RMSD of Ligand | Measures the average deviation of the ligand from its initial docked pose. | Stable if < 3 Å |
| RMSF of Protein Residues | Measures the fluctuation of individual residues around their average position. | Varies by residue location |
Note: This table outlines common settings and analyses in MD simulations of protein-ligand complexes.
In Silico Structure-Activity Relationship (SAR) Derivations
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By systematically modifying the structure of a lead compound like this compound and calculating its physicochemical or binding properties, researchers can build predictive models. akjournals.comresearchgate.net
For this compound, an in silico SAR study could involve creating a virtual library of analogues with modifications at various positions:
Aniline Ring: Changing the position of the -CF3 group (e.g., to the 2- or 4-position) or replacing it with other substituents (e.g., -Cl, -CH3).
Pyridine Ring: Adding substituents to other positions on the pyridine ring.
Ester Group: Modifying the methyl ester to other esters or amides.
For each analogue, computational descriptors (e.g., lipophilicity (logP), electronic properties from DFT, docking scores) would be calculated. researchgate.netnih.gov These descriptors can then be used to build a Quantitative Structure-Activity Relationship (QSAR) model, which mathematically links the structural features to activity, guiding the design of more potent and selective molecules. acs.org
Table 5: Conceptual In Silico SAR for Analogues of this compound
| Analogue Modification | Predicted Effect on a Kinase Target | Rationale |
|---|---|---|
| Move -CF3 to 4-position | Potentially altered selectivity or affinity | Changes the electronic profile and steric fit in the binding pocket. |
| Replace -CF3 with -OCH3 | May decrease activity | An electron-donating group may be less favorable for certain interactions. |
| Add a chloro group to the pyridine ring | Could increase affinity | May form additional halogen bonds or hydrophobic interactions. |
Note: This table presents hypothetical SAR derivations that would need to be validated by specific computational and experimental studies.
Predictive Algorithms and Machine Learning in Compound Research
The integration of computational power and sophisticated algorithms has revolutionized the landscape of chemical and drug discovery. Predictive algorithms and machine learning are at the forefront of this transformation, offering unprecedented opportunities to accelerate research, reduce costs, and design molecules with desired properties. In the context of "this compound" and related compounds, these in silico approaches are pivotal for understanding structure-activity relationships, predicting biological activities, and exploring potential therapeutic applications.
Machine learning models, a subset of artificial intelligence, are trained on large datasets of chemical structures and their associated experimental data. mdpi.com These models can then learn complex patterns and relationships that are not immediately obvious to human researchers. mdpi.com This enables the prediction of various properties for new or untested compounds, such as their biological activity, physicochemical characteristics, and potential for off-target effects.
One of the key applications of machine learning in chemical discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For fenamate derivatives, a class of compounds to which "this compound" belongs, QSAR investigations have been employed to optimize their anti-inflammatory properties. nih.gov These studies have indicated a significant influence of the lipophilicity (π) of substituents on the biological activity. nih.gov
Predictive Modeling in Action: A Case Study with Fenamate Derivatives
To illustrate the application of predictive modeling, consider a hypothetical QSAR study on a series of fenamate derivatives. The goal is to predict their anti-inflammatory activity based on various molecular descriptors.
| Compound | Scaffold | R1 | R2 | LogP (Lipophilicity) | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (IC50, µM) |
| 1 | Fenamate | H | CF3 | 4.2 | 0.54 | -2.4 | 0.8 |
| 2 | Fenamate | Cl | H | 3.8 | 0.23 | -0.97 | 1.5 |
| 3 | Fenamate | CH3 | NO2 | 3.5 | 0.78 | -1.24 | 2.1 |
| 4 | Fenamate | OCH3 | H | 2.9 | -0.27 | -0.55 | 5.7 |
| 5 | Fenamate | H | H | 3.1 | 0 | 0 | 4.3 |
In such a study, machine learning algorithms like multiple linear regression, support vector machines, or random forests could be used to build a predictive model. The model would learn the correlation between the descriptors (LogP, σ, Es) and the experimental activity. This trained model could then be used to predict the activity of new, unsynthesized fenamate derivatives, thereby guiding the selection of the most promising candidates for synthesis and further testing.
Furthermore, machine learning models are instrumental in virtual screening, a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov For instance, in the search for novel inhibitors of enzymes like cyclooxygenases (COX), a target for many anti-inflammatory drugs, machine learning-based virtual screening can efficiently prioritize compounds for experimental validation. nih.gov
The application of deep learning, a more advanced form of machine learning, is also gaining traction in drug discovery. Deep learning models, such as graph convolutional networks, can directly learn from the 2D or 3D structure of molecules, capturing intricate structural features that influence their biological activity. researchgate.net These models have shown promise in predicting a wide range of molecular properties with high accuracy. nih.gov
In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical area where machine learning plays a vital role. rjptonline.org By training models on existing ADME/T data, it is possible to predict the pharmacokinetic and toxicological profiles of new compounds early in the discovery process. This helps in identifying and deprioritizing compounds that are likely to fail in later stages of development due to poor ADME/T properties, saving significant time and resources. For nicotinic acid derivatives, in silico ADME profiles can guide the design of molecules with improved drug-like properties. nih.gov
The synergy between computational modeling and experimental validation is crucial for the successful application of predictive algorithms. While in silico models can provide valuable predictions and insights, experimental verification remains essential to confirm the findings and advance the development of new chemical entities. As computational methods continue to evolve and datasets grow, the role of predictive algorithms and machine learning in the discovery and optimization of compounds like "this compound" is expected to become even more prominent.
Mechanistic Investigations of Biological Activities in Preclinical Research Models
Anti-inflammatory Activity Mechanisms
The anti-inflammatory properties of Methyl 2-[3-(trifluoromethyl)anilino]nicotinate and related compounds are believed to stem from their influence on several key inflammatory pathways. Research has pointed towards the inhibition of cyclooxygenase (COX) isoenzymes, modulation of mucin synthesis, and intervention in prostaglandin (B15479496) biosynthesis as primary mechanisms.
A significant body of research into the anti-inflammatory effects of nicotinic acid derivatives has centered on their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923). Niflumic acid, the carboxylic acid precursor to this compound, is a known inhibitor of COX-2. researchgate.net This inhibition is a key mechanism for reducing inflammation and pain. The structural similarities suggest that this compound likely shares this COX-inhibitory activity, which is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).
Recent studies have uncovered a novel anti-inflammatory mechanism for compounds structurally related to this compound. Specifically, the closely related compound talniflumate (B1681222) has been identified as an inhibitor of GCNT3 (core 2 β-1,6-N-acetylglucosaminyltransferase), an enzyme involved in mucin biosynthesis. Overproduction of certain mucins is associated with inflammatory conditions and cancer. By inhibiting GCNT3, talniflumate can disrupt aberrant mucin production, suggesting a potential therapeutic avenue for related inflammatory diseases. Given the structural similarity, it is plausible that this compound could also modulate mucin synthesis pathways.
The intervention in the prostaglandin biosynthesis pathway is a direct consequence of COX inhibition. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the action of COX enzymes on arachidonic acid. By inhibiting COX, compounds like niflumic acid effectively block the production of prostaglandins, thereby mitigating the inflammatory response. researchgate.net It is thought that topically applied methyl nicotinate (B505614), a related compound, promotes the release of prostaglandin D2, which has a localized effect on blood vessels. This indicates that interventions in the prostaglandin pathway are a key aspect of the biological activity of these molecules.
Antimicrobial Activity Studies
Preliminary research suggests that this compound and its derivatives may possess antimicrobial properties. These investigations have explored their efficacy against a range of bacteria and fungi, hinting at the potential for broad-spectrum activity.
While direct studies on the broad-spectrum antibacterial efficacy of this compound are limited, research on related compounds provides valuable insights. The presence of a trifluoromethyl group in various pharmacologically active molecules has been associated with enhanced antibacterial activity. frontiersin.orgmdpi.com For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria. frontiersin.org Furthermore, niflumic acid has been shown to possess bactericidal activity against Staphylococcus aureus. mdpi.com These findings suggest that the trifluoromethylanilino moiety is a key contributor to the potential antibacterial effects of this class of compounds.
Below is a table summarizing the antibacterial activity of related compounds:
| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | Growth inhibition, biofilm prevention |
| Niflumic Acid | Staphylococcus aureus | Bactericidal activity |
| Nicotinic Acid Derivatives | Staphylococcus aureus, Staphylococcus epidermidis | Moderate antibacterial activity |
This table is generated based on data from preclinical studies on related compounds and does not represent direct clinical efficacy.
The potential antifungal activity of compounds containing a trifluoromethyl group has also been a subject of investigation. Studies on novel chalcone (B49325) derivatives with trifluoromethyl substituents have shown activity against pathogenic fungal strains such as Candida albicans and Aspergillus niger. nih.gov The trifluoromethyl group appears to be a critical feature for the antifungal properties of these molecules. Although specific research on the antifungal efficacy of this compound is not yet widely available, the existing data on related structures suggest that this is a promising area for future investigation. The mechanism of action is thought to involve disruption of the fungal cell membrane or interference with essential metabolic pathways.
The following table outlines the antifungal activity observed in related compound classes:
| Compound/Derivative Class | Fungal Strain(s) | Observed Effect |
| Trifluoromethyl substituted chalcones | Candida albicans, Aspergillus niger | Antifungal activity |
| Nicotinamide Derivatives | Candida albicans | Antifungal activity by disrupting the cell wall |
| Nicotinic Acid Derivatives | Candida albicans | Moderate antifungal activity |
This table is based on preclinical research and does not imply clinical effectiveness.
Antitumor Activity Exploration
This compound, the methyl ester of niflumic acid, has been investigated for its potential as an anticancer agent. Its parent compound, niflumic acid, is a known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-2 (COX-2), an enzyme often upregulated in various cancers and associated with inflammation and tumorigenesis. The antitumor activities of related esters, such as the beta-morpholinoethyl ester (morniflumate), have been documented, showing comparable anti-inflammatory and analgesic effects to niflumic acid with a potentially better safety profile. nih.gov The research into the methyl ester derivative explores similar, as well as potentially distinct, mechanisms of action against cancer cells.
Preclinical studies are essential to understanding how this compound may inhibit the growth of cancer cells. A primary focus of this research is its effect on the cell cycle, the series of events that take place in a cell leading to its division and duplication. By interfering with this process, a compound can halt the proliferation of malignant cells. Investigations in this area would typically involve treating cancer cell lines with the compound and analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using techniques like flow cytometry. Evidence of cell cycle arrest at a specific checkpoint would indicate a targeted disruption of the proteins that regulate cell division, such as cyclins and cyclin-dependent kinases (CDKs).
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cell growth, differentiation, and survival. Aberrant activation of RTKs is a common feature in many types of cancer, making them a key target for anticancer therapies. Research in this domain would explore the ability of this compound to modulate the activity of specific RTKs. This could involve in vitro kinase assays to measure the direct inhibitory effect of the compound on purified RTKs or cellular assays to assess the phosphorylation status of RTKs and their downstream signaling pathways in cancer cells. Identifying a specific RTK or a set of RTKs that are inhibited by this compound would provide a significant insight into its mechanism of action.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a functional readout of the cellular state. In the context of cancer research, metabolomic profiling can reveal how a potential drug affects the metabolic pathways that are rewired in cancer cells to support their rapid growth and proliferation. Studies on this compound would involve using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to compare the metabolic profiles of cancer cells before and after treatment. Significant alterations in key metabolic pathways, such as glycolysis, the citric acid cycle, or amino acid metabolism, could highlight novel mechanisms of the compound's antitumor effects.
Other Biological Activities under Academic Investigation (e.g., Antiviral, Antiallergic)
Beyond its potential antitumor properties, the broader biological activities of this compound and related compounds are a subject of academic interest.
Antiviral Activity: The search for new antiviral agents is a critical area of pharmaceutical research. Some studies have investigated the antiviral properties of various natural and synthetic compounds. For instance, other methyl esters, such as octadecanoic acid, methyl ester, have been reported to exhibit antiviral activity against certain viruses. researchgate.net Preclinical investigations into the antiviral potential of this compound would typically involve cell-based assays to determine its efficacy in inhibiting the replication of a panel of viruses.
Antiallergic Activity: The anti-inflammatory properties of fenamates like niflumic acid suggest a potential role in modulating allergic responses. Allergic reactions are driven by the release of inflammatory mediators like histamine. Research has shown that niflumic acid can reduce histamine-induced MUC5AC expression in human conjunctival epithelial cells, a process relevant to allergic conjunctivitis. nih.gov This effect is linked to its ability to inhibit calcium-activated chloride channels. nih.gov While specific studies on the antiallergic effects of the methyl ester are less common, its relationship to niflumic acid provides a rationale for such investigations.
Structure Function Relationships and Rational Design of Methyl 2 3 Trifluoromethyl Anilino Nicotinate Analogues
Influence of Stereochemistry on Biological and Physicochemical Outcomes
While Methyl 2-[3-(trifluoromethyl)anilino]nicotinate itself is an achiral molecule, the introduction of chiral centers in its analogues can have a profound impact on biological activity. The spatial arrangement of atoms is a pivotal factor in molecular interactions with biological targets such as enzymes and receptors. In many cases, only one enantiomer or diastereomer of a chiral compound will exhibit the desired therapeutic effect, while the others may be less active or inactive. nih.gov
For instance, studies on other classes of bioactive molecules have demonstrated that stereochemistry can lead to significant differences in potency. nih.gov This is often attributed to the specific three-dimensional requirements of the binding site on a biological target. The unnatural isomers of a compound may fail to achieve the optimal orientation for binding, leading to a dramatic loss of activity. nih.gov Furthermore, stereoisomers can be differentially affected by metabolic enzymes, leading to variations in their pharmacokinetic profiles. Therefore, should any analogue of this compound be designed with a chiral center, a thorough evaluation of each stereoisomer would be essential to identify the most active and viable candidate.
Systematic Analysis of Substituent Effects on Bioactivity and Chemical Properties
Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group on the anilino ring is a key feature of the molecule, imparting unique properties that often enhance biological activity. mdpi.comresearchgate.net It is significantly more than a simple isostere of a methyl group; its distinct electronic and steric characteristics play a critical role. mdpi.com
Compared to a methyl group, the trifluoromethyl group is bulkier, which can lead to more favorable hydrophobic interactions within a target's binding pocket, potentially increasing both affinity and selectivity. mdpi.comnih.gov While the substitution of a methyl group with a trifluoromethyl group does not guarantee an improvement in bioactivity, statistical analyses of large compound datasets show that it can lead to an increase in biological activity by at least an order of magnitude in a significant number of cases (approximately 9.2%). figshare.comnih.gov The energy gains from this substitution are often driven by enhanced electrostatic interactions. nih.gov
Table 1: Comparison of Physicochemical Properties: Methyl vs. Trifluoromethyl Group
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact on Molecular Properties |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing mdpi.comresearchgate.net | Alters ring electronics, pKa, and potential for polar interactions. mdpi.com |
| Lipophilicity (Hansch π) | +0.5 | +0.88 | Increases ability to cross biological membranes. mdpi.com |
| Steric Size (Van der Waals) | Larger than H | Bulkier than methyl group mdpi.comnih.gov | Can improve binding affinity through enhanced hydrophobic interactions. mdpi.com |
| Metabolic Stability | Susceptible to oxidation | Generally stable to metabolic oxidation | Enhances compound stability and pharmacokinetic profile. researchgate.net |
Impact of Anilino Ring Substitutions
Modifications to the anilino ring, beyond the existing trifluoromethyl group, can further modulate the compound's activity. The nature and position of additional substituents are critical factors in determining the molecule's efficacy.
Studies on related 2-anilino compounds have shown that both electronic and steric effects are important. For example, the placement of small alkyl groups on the anilino ring can be crucial for optimal antiproliferative activity. nih.gov In one study of 2-anilino triazolopyrimidines, a methyl group at the para-position of the anilino ring resulted in the most active compound in the series. nih.gov However, moving this same methyl group to the meta-position led to a 10- to 46-fold decrease in activity, highlighting the positional sensitivity of substituent effects. nih.gov
Generally, electron-donating groups on the anilino ring can enhance the nucleophilicity of the amine, which may be relevant for certain biological interactions or synthetic accessibility. nih.gov Conversely, adding further electron-withdrawing groups could diminish activity. Steric hindrance is also a major consideration; bulky substituents, particularly at the ortho-position, can impede the molecule's ability to adopt the necessary conformation for binding to its target. nih.gov
Table 2: Illustrative Impact of Anilino Ring Substitution Patterns on Bioactivity (Based on Analogous Scaffolds)
| Substituent | Position on Anilino Ring | General Effect on Bioactivity | Reference Example |
|---|---|---|---|
| Methyl (-CH₃) | para | Potent activity observed nih.gov | A p-tolyl derivative was the most active in its series. nih.gov |
| Methyl (-CH₃) | meta | Significant loss of activity nih.gov | Moving the methyl group from para to meta caused a 10-46x drop in potency. nih.gov |
| Ethyl (-C₂H₅) | para | Reduced activity compared to methyl nih.gov | A 5-7 fold reduction in potency was seen when replacing p-methyl with p-ethyl. nih.gov |
| Electron-Withdrawing | ortho | Substantially reduced synthetic yield/activity nih.gov | Ortho groups can impede effective amination due to steric hindrance. nih.gov |
| Electron-Donating | General | Improved synthetic yields nih.gov | May enhance nucleophilic character of the anilino nitrogen. nih.gov |
Conformational Analysis and its Implications for Molecular Recognition
The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to be recognized by and bind to a biological target. The molecule possesses rotational freedom around the C-N bonds linking the pyridine (B92270) and anilino rings. The preferred conformation dictates the spatial relationship between the key functional groups.
Conformational analysis of structurally related molecules, such as 2-substituted methyl benzoates, shows that substituents can heavily influence the planarity and rotational preferences of the molecule. rsc.org For this compound, a key conformational feature is the likely formation of an intramolecular hydrogen bond between the anilino N-H group and the nitrogen atom of the pyridine ring. This interaction would create a more planar and rigid "pseudo-ring" structure, which significantly restricts the molecule's conformational flexibility.
This preferred conformation would orient the 3-(trifluoromethyl)phenyl group and the methyl nicotinate (B505614) moiety in a specific, relatively fixed geometry. This pre-organization reduces the entropic penalty upon binding to a receptor, which can contribute to higher binding affinity. Understanding this conformational preference is essential for molecular recognition, as the specific shape presented by the molecule must be complementary to the topology of its target's binding site. Any modifications to the molecule that disrupt this intramolecular hydrogen bond or alter the rotational barrier could lead to a different set of preferred conformations and, consequently, a change in biological activity.
Rational Design Principles for Enhanced Biological Profiles
Rational design aims to systematically improve the properties of a lead compound, such as this compound, by leveraging an understanding of its structure-activity relationships and binding mode. This process seeks to optimize potency and selectivity while improving pharmacokinetic characteristics. researchgate.net
Pharmacophore Mapping and Lead Optimization
Lead optimization is a critical phase in drug discovery that refines a promising compound into a viable drug candidate. researchgate.net For analogues of this compound, this would involve making targeted chemical modifications to enhance its biological profile. Strategies could include altering substituents on the anilino or nicotinic rings to improve target binding or modifying the methyl ester to increase metabolic stability. unimi.it
A key tool in this process is pharmacophore mapping. A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For this compound, a hypothetical pharmacophore could be defined by:
A hydrogen bond donor (the anilino N-H group).
A hydrogen bond acceptor (the pyridine nitrogen or the ester carbonyl oxygen).
A hydrophobic/aromatic region (the trifluoromethyl-substituted phenyl ring).
An additional aromatic region (the pyridine ring).
By identifying this pharmacophore, chemists can design novel analogues that retain these key features in the correct spatial orientation while modifying other parts of the molecule to fine-tune its properties. nih.gov For example, replacing the anilino ring with other substituted aromatic or heteroaromatic systems could lead to improved interactions with the target, while ensuring the critical trifluoromethyl group remains in its optimal position. This approach combines structural insights with synthetic chemistry to efficiently guide the development of analogues with superior biological profiles. researchgate.netresearchgate.net
Bioisosteric Replacements and Scaffold Modifications
The rational design of analogues of this compound often involves two key strategies: bioisosteric replacement and scaffold modification. A bioisostere is a functional group or molecule that has similar chemical or physical properties to another, which can elicit a comparable biological response. cambridgemedchemconsulting.com This approach aims to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity by substituting key functional groups. cambridgemedchemconsulting.com Scaffold modification involves more significant alterations to the core molecular structure to explore new chemical space and interactions with biological targets. Both strategies have been instrumental in exploring the structure-activity relationships (SAR) of the anilino-nicotinate framework.
Bioisosteric Replacements
The structure of this compound features several key functional groups amenable to bioisosteric replacement, primarily the ester group and the trifluoromethyl group.
The Ester Group: The methyl ester of the parent compound is a modification of the carboxylic acid in its precursor, niflumic acid. This carboxylic acid group is a common starting point for creating bioisosteres to modulate properties like solubility, cell permeability, and metabolic stability. Research on related structures has shown that converting the carboxylic acid to various other functional groups can yield compounds with diverse biological activities. For example, the synthesis of nicotinohydrazide derivatives by treating the ester with hydrazine (B178648) hydrate (B1144303) serves as a key step in creating new analogues. pensoft.netresearchgate.net This hydrazide intermediate can then be further modified.
The Trifluoromethyl (CF3) Group: The trifluoromethyl group is a classic example of a bioisostere, often used to replace a methyl or chloro group. researchgate.net Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's binding affinity, metabolic stability, and membrane permeability. researchgate.net In the context of drug design, replacing an aliphatic nitro group with a CF3 group has been shown to be a successful strategy, in some cases leading to more potent compounds with improved metabolic stability. nih.gov While direct replacement studies on this specific molecule are not detailed, the inclusion of the CF3 group itself is a deliberate design choice to leverage its bioisosteric properties for potentially enhanced biological activity. mdpi.com
The following table summarizes common bioisosteric replacements originating from the core niflumic acid structure.
| Original Group (on Nicotinate Ring) | Bioisosteric Replacement | Resulting Intermediate/Compound Class | Reference |
| Carboxylic Acid (-COOH) | Methyl Ester (-COOCH3) | This compound | pensoft.net |
| Methyl Ester (-COOCH3) | Hydrazide (-CONHNH2) | 2-((3-(trifluoromethyl) phenyl) amino) nicotinohydrazide | pensoft.netresearchgate.net |
| Hydrazide (-CONHNH2) | Hydrazine-1-carboxamide | N-phenyl-2-(2-((3-(trifluoromethyl)phenyl)amino)nicotinoyl)hydrazine-1-carboxamide | pensoft.net |
| Hydrazide (-CONHNH2) | Hydrazine-1-carbothioamide | N-phenyl-2-(2-((3-(trifluoromethyl)phenyl)amino)nicotinoyl)hydrazine-1-carbothioamide | pensoft.netresearchgate.net |
Scaffold Modifications
Beyond simple functional group replacement, significant modifications to the central anilino-nicotinate scaffold have been explored to develop new therapeutic agents. These modifications often involve cyclization reactions using the versatile hydrazide intermediate derived from the parent compound. Such strategies have led to the creation of derivatives incorporating heterocyclic rings like oxadiazoles, pyrazoles, and triazoles, which are known to possess a wide range of biological activities. pensoft.netnih.gov
For instance, new derivatives of niflumic acid have been synthesized to target the epidermal growth factor receptor (EGFR), a protein involved in cancer cell proliferation. nih.gov These efforts included the synthesis of 1,3,4-oxadizole and pyrazole (B372694) derivatives. nih.gov In one study, the pyrazole derivative, designated as compound 6, was found to be the most cytotoxic against tested cancer cell lines and was identified as a promising EGFR tyrosine kinase inhibitor. nih.gov
Another line of research involved the cyclization of hydrazine-carbothioamide derivatives to produce 1,2,4-triazole rings. pensoft.net This work aimed to create novel anticancer agents by targeting VEGFR or EGFR tyrosine kinase activities. pensoft.net Similarly, modifications have been designed to target the TEAD transcription factor in the Hippo signaling pathway, which is crucial for cell growth and proliferation. nih.govresearchgate.net In these studies, introducing a methoxy group onto the niflumic acid scaffold was shown to effectively increase its inhibitory activity against TEAD. nih.gov
The table below details several scaffold modifications based on the 2-[3-(trifluoromethyl)anilino]nicotinate core and their resulting biological findings.
| Parent Scaffold | Modification Strategy | Resulting Scaffold | Research Findings | Reference(s) |
| 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid | Addition of a methoxy group | Methoxy-substituted anilino-nicotinate | Showed a 20% inhibitory activity in a TEAD reporter assay compared to a negative control. | nih.gov |
| 2-((3-(trifluoromethyl) phenyl) amino) nicotinohydrazide | Reaction with ethyl acetoacetate | Pyrazole derivative | Exhibited significant cytotoxicity against HepG2 and A549 cancer cell lines; identified as a promising EGFR tyrosine kinase inhibitor. | nih.gov |
| 2-((3-(trifluoromethyl) phenyl) amino) nicotinohydrazide | Reaction with carbon disulfide in basic media | 1,3,4-Oxadiazole derivative | Designed as potential EGFR tyrosine kinase inhibitors. | nih.gov |
| N-Aryl-2-(2-((3-(trifluoromethyl)phenyl)amino)nicotinoyl)hydrazine-1-carbothioamide | Cyclization using NaOH | 1,2,4-Triazole derivative | Synthesized as part of a series of potential anticancer agents targeting VEGFR or EGFR. | pensoft.net |
Emerging Research Directions and Future Perspectives
Synergistic Application of Advanced Experimental and Computational Methodologies
The development of new therapeutic agents based on the Methyl 2-[3-(trifluoromethyl)anilino]nicotinate scaffold is increasingly driven by a powerful synergy between computational and experimental techniques. This integrated approach accelerates the discovery and optimization of lead compounds.
Computational Modeling: Molecular docking studies have become a cornerstone of the initial design phase. pensoft.netnih.gov These in silico methods are used to predict the binding affinity and interaction patterns of newly designed derivatives with specific biological targets. For instance, docking studies have been successfully employed to evaluate how derivatives of niflumic acid, synthesized from its methyl ester, bind to the kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGF-R). pensoft.netnih.gov In these studies, compounds with the most favorable binding energies are prioritized for synthesis and further testing. pensoft.net Similarly, computational screening has been used to identify potential inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes among a library of 2-anilino nicotinic acid derivatives. nih.govresearchgate.net
Experimental Validation: The predictions from computational models are then validated through a suite of advanced experimental methodologies. In vitro assays are critical for confirming the biological activity of the synthesized compounds. Techniques frequently used include:
MTT Assay: To assess the cytotoxicity and anti-proliferative effects of the compounds against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A549 (non-small cell lung cancer). nih.gov
Flow Cytometry: To analyze the cell cycle and determine if the compounds induce apoptosis (programmed cell death). pensoft.netnih.gov Studies have shown that active derivatives can cause cell cycle arrest at specific phases, such as G2/M. nih.gov
Quantitative RT-PCR: To measure the expression levels of key apoptosis markers like p53 and caspase-3, providing mechanistic insights into how the compounds induce cell death. pensoft.net
This iterative cycle of computational prediction followed by experimental verification allows for a more rational and efficient design of molecules with enhanced potency and selectivity, significantly streamlining the drug discovery process.
Identification of Novel Biological Targets and Therapeutic Pathways
Research into derivatives of this compound is expanding the range of known biological targets, opening doors to new therapeutic applications, particularly in oncology and anti-inflammatory medicine.
Initially recognized for its anti-inflammatory properties through the inhibition of COX enzymes, the core structure is now being exploited to target key signaling molecules in cancer. nih.govgpatindia.com
Oncological Targets:
EGFR and VEGFR Tyrosine Kinases: A primary focus of recent research has been the development of derivatives that act as inhibitors of EGFR and VEGFR tyrosine kinases. pensoft.net These receptors are often overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis. By inhibiting these kinases, novel compounds derived from niflumic acid have demonstrated potent anticancer activity in preclinical studies. pensoft.netnih.gov
Inflammatory Targets:
COX-1 and COX-2: The traditional targets for this class of compounds, COX-1 and COX-2, remain an active area of investigation. nih.govresearchgate.net Researchers are designing new derivatives with the aim of achieving higher selectivity and potency, which could lead to more effective anti-inflammatory drugs with potentially fewer side effects. nih.gov
The exploration of these targets is paving the way for developing therapies that address complex diseases through specific molecular pathways, moving beyond generalized effects to more targeted interventions.
Advancements in Sustainable Synthesis of Complex Organic Compounds
A significant trend in chemical manufacturing is the development of green and sustainable synthesis methods, and the production of 2-anilino nicotinic acids and their derivatives is no exception.
Historically, the synthesis of these compounds often relied on methods like the Ullman reaction. nih.govresearchgate.net However, such processes typically require stoichiometric amounts of copper reagents, high temperatures, and the use of non-environmentally friendly solvents like DMF or xylene, leading to significant waste and environmental concerns. nih.govresearchgate.net
Recent research has focused on creating more sustainable alternatives. A notable advancement is the development of an environmentally friendly, solvent-free, and catalyst-free method for synthesizing 2-anilino nicotinic acid derivatives. nih.govresearchgate.net This operationally simple procedure involves the direct amination of 2-chloronicotinic acid with various primary aromatic amines. nih.gov Key advantages of this green approach include:
Elimination of Solvents and Catalysts: The reaction proceeds without the need for harmful organic solvents or heavy metal catalysts.
Reduced Reaction Time: The process is significantly faster, with reaction times ranging from 15 to 120 minutes. nih.govresearchgate.net
High Yields: The method produces good to excellent yields of the desired products. nih.govresearchgate.net
Furthermore, efforts are being made to develop safer and more economical industrial-scale syntheses for key intermediates, such as 2-methyl-3-trifluoromethylaniline. google.com These improved processes utilize readily available, less expensive raw materials and avoid the use of toxic reagents, reducing both economic costs and environmental impact. google.com
Table 1: Comparison of Synthesis Methods for 2-Anilino Nicotinic Acids
| Feature | Traditional Method (e.g., Ullman Reaction) | Modern Sustainable Method |
|---|---|---|
| Catalyst | Stoichiometric Copper Reagent | Catalyst-Free |
| Solvent | Non-green solvents (e.g., DMF, Xylene) | Solvent-Free |
| Reaction Time | Long | Short (15-120 minutes) |
| Environmental Impact | Higher (waste, use of harmful substances) | Lower (Green Chemistry Principles) |
| Yield | Average | Good to Excellent |
Interdisciplinary Collaborations in Chemical Biology and Materials Science
The future development and application of this compound and its derivatives will heavily depend on collaborations across multiple scientific disciplines.
Chemical Biology: The research landscape is already characterized by a strong interplay between different fields. The design and synthesis of novel compounds (organic chemistry) are guided by computational predictions (computational chemistry) and validated by biological assays (molecular biology, pharmacology). pensoft.netnih.gov This collaborative ecosystem is essential for translating a chemical structure into a potential therapeutic agent by elucidating its mechanism of action, identifying its biological targets, and evaluating its efficacy in cellular models.
Materials Science: While current research is predominantly focused on biomedical applications, the unique chemical properties of this fluorinated aromatic compound suggest potential, yet largely unexplored, applications in materials science. Interdisciplinary collaborations could investigate its use in the development of:
Novel Polymers: Incorporating the trifluoromethyl group could impart unique properties such as thermal stability, chemical resistance, and specific optical characteristics to new polymers.
Functional Materials: The structure could serve as a building block for organic electronic materials, sensors, or functional coatings.
Forging stronger ties between medicinal chemists, biologists, and material scientists will be crucial for unlocking the full potential of this versatile chemical scaffold, leading to innovations in both medicine and advanced materials.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
